
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide” is a compound that contains a tetrahydroquinoline core, which is a common structure in many biologically active molecules . The isobutyryl group and the butanamide group are both derived from carboxylic acids, which are common in a wide variety of chemical and biological contexts .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, followed by the attachment of the isobutyryl and butanamide groups. This could potentially be achieved through a multi-step synthesis involving reactions such as a Pictet-Spengler cyclization to form the tetrahydroquinoline ring, and subsequent acylation reactions to attach the isobutyryl and butanamide groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a tetrahydroquinoline ring with an isobutyryl group at the 1-position and a butanamide group at the 7-position . The presence of the tetrahydroquinoline ring suggests that this compound may exhibit aromaticity, which could have significant effects on its chemical behavior .Chemical Reactions Analysis
As a tetrahydroquinoline derivative, this compound could potentially undergo a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions, and the compound could potentially undergo electrophilic aromatic substitution reactions at the tetrahydroquinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling and melting points .科学的研究の応用
Antimalarial Drug Development
Tetrahydroquinoline derivatives have been explored for their potential in antimalarial drug development. For example, N-tert-butyl isoquine, a 4-aminoquinoline drug candidate, was developed through a public-private partnership aimed at producing affordable and effective antimalarials. This compound, designed based on chemical and pharmacological considerations, exhibited excellent activity against Plasmodium falciparum and rodent malaria parasites, highlighting the significance of tetrahydroquinoline structures in drug development (O’Neill et al., 2009).
Dopamine Receptor Ligands
Novel tetrahydroisoquinoline derivatives have been synthesized as selective dopamine D3 receptor antagonists. These compounds, including (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, show promise as tools for dopamine D3-receptor-related investigations due to their high affinity and selectivity (Mach et al., 2004).
Inhibition of Protein Kinase A
The inhibition of protein kinase A, which plays a crucial role in various cellular processes, has been studied using isoquinolinesulfonamide derivatives. These compounds, such as H-89, demonstrate potent and selective inhibitory actions against cyclic AMP-dependent protein kinase, offering insights into the modulation of this enzyme's activity for therapeutic purposes (Chijiwa et al., 1990).
Synthesis of Novel Compounds
Tetrahydroquinoline derivatives have been employed in the synthesis of new compounds with potential biological activities. For instance, the reaction of tetrahydroisoquinoline carbamates with alkyllithium led to the formation of novel derivatives, demonstrating the versatility of tetrahydroquinoline scaffolds in organic synthesis (Orito et al., 2000).
Antimicrobial and Antifungal Activities
Quaternary ammonium salts derived from tetrahydroquinoline and closely related structures have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of tetrahydroquinoline derivatives in the development of new antimicrobial agents (Fadda et al., 2016).
Safety and Hazards
将来の方向性
The study of tetrahydroquinoline derivatives is a rich field with many potential directions for future research. These compounds have been found to have a wide range of biological activities, and new derivatives such as “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide” could potentially have interesting and useful properties .
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-9-8-13-7-5-10-19(15(13)11-14)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHMNOUSNZQWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
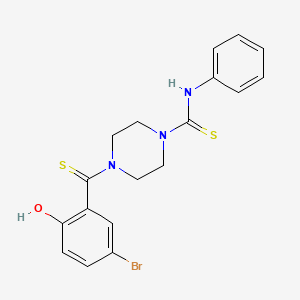



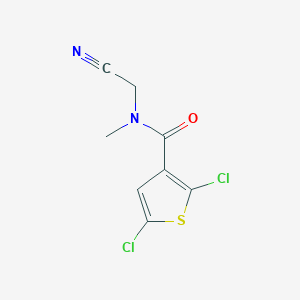
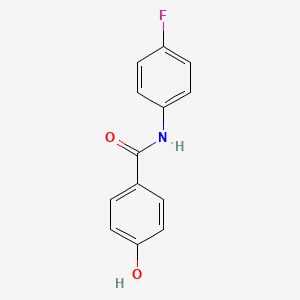

![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)
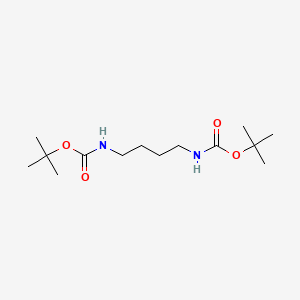
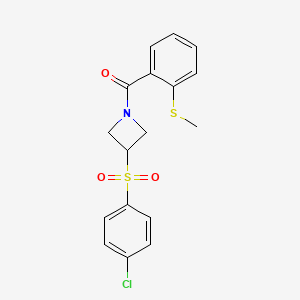
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)
![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)
